molecular formula C7H8N2O2 B11724278 3,5-Dihydroxybenzimidamide CAS No. 1134331-37-5

3,5-Dihydroxybenzimidamide

Cat. No.: B11724278
CAS No.: 1134331-37-5
M. Wt: 152.15 g/mol
InChI Key: LXCMFWXRKJJBDY-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzimidamide is an organic compound with the molecular formula C7H8N2O2 It is a derivative of benzimidazole, characterized by the presence of two hydroxyl groups at the 3rd and 5th positions and an amidine group at the 1st position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dihydroxybenzimidamide typically involves the reaction of 3,5-dihydroxybenzoic acid with ammonia or an amine under specific conditions. One common method is the condensation reaction between 3,5-dihydroxybenzoic acid and ammonium chloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by purification through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dihydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amidine group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3,5-dihydroxybenzoquinone.

    Reduction: Formation of 3,5-dihydroxybenzylamine.

    Substitution: Formation of various substituted benzimidamides depending on the substituent used.

Scientific Research Applications

3,5-Dihydroxybenzimidamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,5-Dihydroxybenzimidamide involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The amidine group can interact with nucleophilic sites on proteins or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    3,5-Dihydroxybenzoic acid: Similar structure but lacks the amidine group.

    Benzimidazole: The parent compound without hydroxyl or amidine substitutions.

    3,5-Dihydroxybenzamide: Similar structure but with an amide group instead of an amidine group.

Uniqueness: 3,5-Dihydroxybenzimidamide is unique due to the presence of both hydroxyl and amidine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

1134331-37-5

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

3,5-dihydroxybenzenecarboximidamide

InChI

InChI=1S/C7H8N2O2/c8-7(9)4-1-5(10)3-6(11)2-4/h1-3,10-11H,(H3,8,9)

InChI Key

LXCMFWXRKJJBDY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=N)N

Origin of Product

United States

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